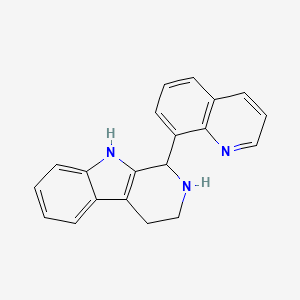
Komarovicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Komarovicine is an alkaloid isolated from the epigeal part of the plant Nitraria komarovii Iljin et Lava . It is a naturally occurring compound with a unique structure, established based on spectral and experimental results . This compound is part of a broader class of alkaloids derived from lysine metabolism, which are specific to the Nitraria genus .
Preparation Methods
Komarovicine can be synthesized through a series of chemical reactions starting from simpler alkaloids isolated from Nitraria komarovii . The synthetic route involves dehydrogenation of specific bases using palladium black as a catalyst . Industrial production methods typically involve extraction from the plant material, followed by purification and crystallization . The plant is usually extracted using chloroform after being wetted with ammonia to optimize the yield of alkaloids .
Chemical Reactions Analysis
Komarovicine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium tetrahydroborate for reduction and palladium black for dehydrogenation . Major products formed from these reactions include komarovine and komarovidine . The compound can also undergo aromatization processes to furnish other related alkaloids .
Scientific Research Applications
Komarovicine has several scientific research applications. In chemistry, it is used to study the biosynthesis and biomimetic synthesis of alkaloids . In biology, it has been shown to promote adiponectin production in human mesenchymal stem cells through partial agonism of peroxisome proliferator-activated receptor gamma (PPARγ) . In medicine, its unique structure and biological activity make it a potential candidate for drug development . Industrially, this compound and its derivatives are studied for their potential use in various applications, including as bioactive compounds .
Mechanism of Action
The mechanism of action of komarovicine involves its interaction with molecular targets such as PPARγ . By acting as a partial agonist, this compound promotes the production of adiponectin, a protein involved in regulating glucose levels and fatty acid breakdown . The pathways involved in its mechanism of action are still under investigation, but its effects on adiponectin production suggest potential therapeutic applications .
Comparison with Similar Compounds
Komarovicine is unique among alkaloids due to its specific structure and biological activity . Similar compounds include komarovine and komarovidine, which are also isolated from Nitraria komarovii . These compounds share similar biosynthetic pathways and structural characteristics but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its ability to promote adiponectin production, which is not observed in the other related alkaloids .
Properties
IUPAC Name |
1-quinolin-8-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-9,11,19,22-23H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKAHOBCOBBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345841 |
Source


|
| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85403-71-0 |
Source


|
| Record name | 1-(8-Quinolinyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














